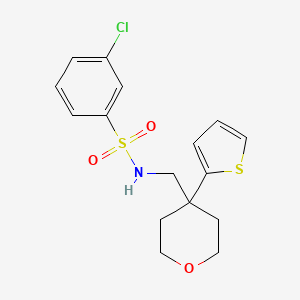

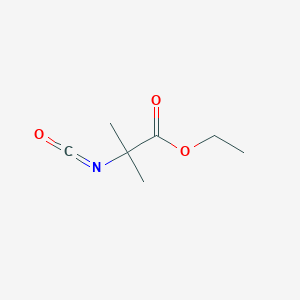

![molecular formula C19H15ClFN5 B2363520 7-氯-3-(3-氟苯基)-5-吡咯烷-1-基三唑并[1,5-a]喹唑啉 CAS No. 931312-01-5](/img/structure/B2363520.png)

7-氯-3-(3-氟苯基)-5-吡咯烷-1-基三唑并[1,5-a]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide and distinct biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utility .

Synthesis Analysis

The synthesis of quinazoline derivatives can be categorized into several main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .

Molecular Structure Analysis

The character of quinazoline derivatives mostly depends on the properties of the substituents and their presence and position on one of the cyclic compounds .

Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including the coupling of imine and electron-rich alkene, which gradually became a powerful tool for the synthesis of quinazoline derivatives .

科学研究应用

Anticancer Activity

Quinazoline derivatives have been extensively studied for their anticancer properties. They act on various pathways involved in cancer cell proliferation and survival. For instance, some derivatives have been shown to inhibit tyrosine kinase receptors, which are often overexpressed in cancer cells . The specific compound could potentially be explored for its efficacy against certain types of cancer cells, particularly those sensitive to quinazoline-based interventions.

Antibacterial Properties

The antibacterial activity of quinazoline derivatives is another area of interest. These compounds have been reported to be effective against a range of bacterial strains, including those resistant to conventional antibiotics . Research could focus on the ability of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline to combat bacterial infections, possibly offering a new avenue for treating drug-resistant bacteria.

Antiviral Applications

Quinazolines have shown promise in the treatment of viral infections. Their mechanism may involve the inhibition of viral replication or the modulation of the host’s immune response . Investigating the antiviral capabilities of this compound could contribute to the development of new treatments for viral diseases.

Anti-inflammatory and Analgesic Effects

These derivatives can also exhibit anti-inflammatory and analgesic effects, making them potential candidates for the treatment of chronic pain and inflammatory disorders . Research into the specific effects of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline on inflammatory pathways could lead to new therapies for such conditions.

Anticonvulsant Potential

The anticonvulsant activity of quinazoline derivatives is another promising application. They may modulate neurotransmitter systems in the brain to prevent seizures . Exploring how this particular compound affects neuronal excitability could open up possibilities for treating epilepsy and other seizure disorders.

Antipsychotic Uses

Some quinazoline derivatives have been found to possess antipsychotic properties, which could be beneficial in treating psychiatric disorders such as schizophrenia . Studying the effects of 7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline on neurotransmitter systems could provide insights into its potential as an antipsychotic medication.

作用机制

Target of Action

Quinazoline derivatives have been known to exhibit anti-proliferative activities against various cancer cell lines . They are often designed to inhibit specific enzymes or receptors involved in cancer progression .

Mode of Action

Quinazoline derivatives are generally known to interact with their targets, leading to inhibition of the target’s function . This interaction often results in the disruption of cellular processes essential for cancer cell survival and proliferation .

Biochemical Pathways

Quinazoline derivatives are known to affect various biochemical pathways involved in cell proliferation, apoptosis, and other cellular processes .

Result of Action

Quinazoline derivatives are generally known to exhibit anti-proliferative activity against various cancer cell lines .

未来方向

属性

IUPAC Name |

7-chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClFN5/c20-13-6-7-16-15(11-13)18(25-8-1-2-9-25)22-19-17(23-24-26(16)19)12-4-3-5-14(21)10-12/h3-7,10-11H,1-2,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXSLEHBPSDEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)C5=CC(=CC=C5)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClFN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-3-(3-fluorophenyl)-5-pyrrolidin-1-yltriazolo[1,5-a]quinazoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

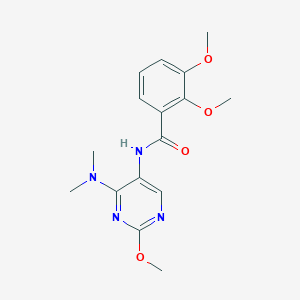

![N-[(1-ethylpyrrolidin-2-yl)methyl][2-methoxy-5-(piperidylsulfonyl)phenyl]carbo xamide](/img/structure/B2363439.png)

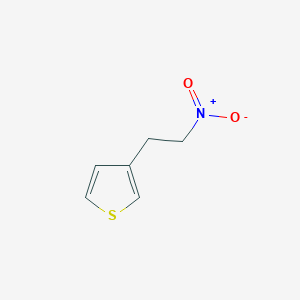

![3-({4-[(3-chlorophenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)propan-1-ol](/img/structure/B2363444.png)

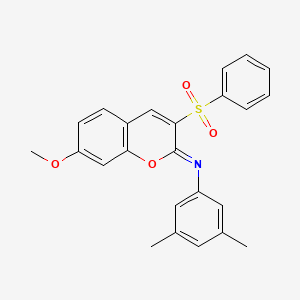

![methyl (3-formyl-1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B2363446.png)

![2-(2-Methoxyethyl)-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2363448.png)

![(2,5-Dimethylpyrazol-3-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2363449.png)

![methyl 1-[(4-tert-butylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2363454.png)